molecular formula C12H13N3O2S B2428411 2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide CAS No. 1224166-24-8

2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide

Cat. No.: B2428411
CAS No.: 1224166-24-8
M. Wt: 263.32
InChI Key: LWSYEWBGQUAHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

Thiazole derivatives are known to interact with various targets in the body, leading to different biological outcomes . The specific mode of action would depend on the particular biological activity exhibited by the compound.

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific pathways affected would depend on the particular biological activity exhibited by the compound.

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, which would result in various molecular and cellular effects . The specific effects would depend on the particular biological activity exhibited by the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide typically involves the reaction of 2-amino-4-(4-methoxyphenyl)thiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of 2-amino-4-(4-methoxyphenyl)thiazole and chloroacetyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)thiazole
  • 2-Amino-4-(4-bromophenyl)thiazole
  • 2-Amino-4-(4-fluorophenyl)thiazole

Uniqueness

2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-17-8-4-2-7(3-5-8)11-9(6-10(13)16)18-12(14)15-11/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSYEWBGQUAHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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